molecular formula C22H25FN2O6 B2582745 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1210290-90-6

2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2582745
CAS No.: 1210290-90-6
M. Wt: 432.448
InChI Key: SMHRCSCSXCLOBJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group at the N1 position and a 2-oxoethyl ester linked to a 3,4,5-trimethoxybenzoate moiety. The synthesis likely involves coupling a 4-(4-fluorophenyl)piperazine intermediate with a reactive ester derivative of 3,4,5-trimethoxybenzoic acid, analogous to methods described for sulfonamide-linked piperazines . Characterization via NMR and mass spectrometry would confirm its structure .

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-6-4-16(23)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHRCSCSXCLOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Esterification: The piperazine derivative is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the ester linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects. The compound may influence signaling pathways, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences:

Substituents on the Piperazine Ring: Target Compound: 4-Fluorophenyl group at N1. Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs . Analog (CAS 20541-83-7): Features a 4-chlorophenyl-phenyl-methyl group at N1 . The bulkier substituent may reduce blood-brain barrier penetration but improve selectivity for peripheral targets.

Ester-Linked Moieties: Target Compound: 3,4,5-Trimethoxybenzoate ester. The methoxy groups enhance lipophilicity and may confer microtubule-disrupting activity, as seen in colchicine analogs . Analog (): Contains a 2-(4-hydroxyphenyl)-2-oxoethyl group.

Synthetic Yields and Physical Properties :

  • Piperazine derivatives with electron-withdrawing groups (e.g., sulfonamides in ) exhibit lower yields (58–70%) compared to simpler esters, likely due to steric hindrance .
  • Melting points for similar piperazine-based compounds range widely (132–230°C), influenced by crystallinity and intermolecular interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Piperazine Substituent Ester/Acyl Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-(4-Fluorophenyl) 3,4,5-Trimethoxybenzoate ~477.5 (estimated) Not reported Not reported
CAS 20541-83-7 4-[(4-Chlorophenyl)phenylmethyl] 3,4,5-Trimethoxybenzoate 689.61 (with HCl salts) Not reported Not reported
Compound 4l () 4-(Bis(4-fluorophenyl)methyl) 3-Nitrobenzenesulfonamide ~580 (estimated) Not specified 58
Compound 4-(2-Fluorobenzoyl) 2-(4-Hydroxyphenyl)-2-oxoethyl 474.4 (with TFA salt) Not specified 48

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Biological Relevance
3,4,5-Trimethoxybenzoate ↓ Aqueous solubility; ↑ logP Tubulin polymerization inhibition
4-Fluorophenyl ↑ Metabolic stability Enhanced CNS penetration
Sulfonamide (e.g., ) ↑ Hydrogen bonding; ↓ logP Carbonic anhydrase inhibition

Research Findings and Trends

  • Synthesis Challenges : Piperazine derivatives with bulky aryl groups (e.g., bis(4-fluorophenyl)methyl in ) require optimized coupling conditions to mitigate steric effects, often leading to moderate yields (≤70%) .
  • Crystallography Insights : Trimethoxybenzene derivatives (e.g., ) adopt planar conformations, which may enhance stacking interactions in biological targets .
  • Fluorine vs. Chlorine : Fluorinated analogs generally exhibit higher bioavailability than chlorinated ones due to smaller atomic size and reduced metabolic degradation .

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